molecular formula C6H12O6 B583650 D-[4,5,6,6'-2H4]Fructose CAS No. 478518-49-9

D-[4,5,6,6'-2H4]Fructose

Cat. No.: B583650
CAS No.: 478518-49-9
M. Wt: 184.18
InChI Key: LKDRXBCSQODPBY-VOTBCCCISA-N
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Description

D-[4,5,6,6'-2H4]Fructose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 184.18. The purity is usually 95%.
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Mechanism of Action

Target of Action

D-[4,5,6,6’-2H4]Fructose is a biochemical used in proteomics research . .

Mode of Action

It is known to be used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

While specific pathways involving D-[4,5,6,6’-2H4]Fructose are not detailed in the available literature, we can infer from the general metabolism of fructose. Fructose is phosphorylated by a specific kinase, fructokinase, to yield fructose-1-phosphate (F-1-P). F-1-P is then cleaved by a special aldolase, aldolase B, to yield dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The two molecules of DHAP produced from fructose are then either converted to glucose (through gluconeogenesis) or further metabolized to pyruvate by way of glycolysis .

Result of Action

Given its use in proteomics research , it may be involved in protein interactions or modifications.

Biological Activity

D-[4,5,6,6'-2H4]Fructose, a deuterated form of fructose, serves as a valuable tool in metabolic studies due to its unique isotopic labeling. This compound allows researchers to trace metabolic pathways and understand the biological activity of fructose in various physiological contexts.

  • Molecular Formula : C₆H₁₂O₆
  • Molecular Weight : 180.15 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water and polar solvents

Metabolic Pathways

This compound participates in the same metabolic pathways as natural fructose. The primary metabolic process involves its phosphorylation by fructokinase to form fructose 1-phosphate. This reaction is critical as it traps fructose within the liver for further metabolism. Subsequent enzymatic reactions lead to the formation of dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which are pivotal intermediates in glycolysis and gluconeogenesis .

Table 1: Metabolic Conversion of D-Fructose

StepEnzymeProduct
Fructose → Fructose 1-phosphateFructokinaseFructose 1-phosphate
Fructose 1-phosphate → DHAP + GlyceraldehydeAldolase BDHAP and Glyceraldehyde

Metabolic Tracing Studies

This compound has been extensively used in studies to trace the metabolism of fructose. For instance, researchers have utilized this compound to investigate how different tissues metabolize fructose and its derivatives. The isotopic labeling allows for precise tracking of metabolic transformations and distribution within biological systems .

Case Studies

  • Liver Metabolism : A study demonstrated that this compound could effectively trace the conversion of fructose into lipids in hepatic tissues. The findings indicated that increased fructose intake correlates with elevated lipogenesis in the liver, contributing to fatty liver disease .
  • Diabetes Research : In diabetic models, this compound was used to assess altered metabolic pathways. Results indicated that diabetic conditions significantly affect the metabolism of fructose, leading to increased production of triglycerides and altered glucose homeostasis .
  • Gut Microbiome Interaction : Recent research explored how this compound influences gut microbiota composition. It was found that specific bacterial strains preferentially metabolized this deuterated sugar, impacting overall gut health and metabolic outcomes .

Implications for Health

The biological activity of this compound has significant implications for understanding metabolic disorders. Its use in tracing metabolic pathways provides insights into conditions such as obesity and diabetes. By elucidating how fructose metabolism is altered in these diseases, researchers can develop targeted therapeutic strategies to mitigate their effects.

Properties

IUPAC Name

(3S,4R,5R)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-VOTBCCCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@@H](C(OC([C@@]1([2H])O)([2H])[2H])(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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